molecular formula C9H8BrN3O2S2 B5614995 5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide

5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide

Cat. No. B5614995
M. Wt: 334.2 g/mol
InChI Key: OFHMTGSAFLMHBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide involves reactions with nucleophiles of different natures. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with various nucleophiles to form substitution products while retaining the furylthiadiazole fragment, suggesting a pathway for synthesizing complex molecules including those similar to the target compound (Maadadi et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been elucidated through spectroscopic methods and crystal structure analysis. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides insights into the arrangement and interactions within similar molecules, offering a foundation for understanding the structure of 5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide (Anuradha et al., 2014).

Chemical Reactions and Properties

The chemical behavior of thiadiazole and furan derivatives under various conditions reveals the reactivity patterns that could be expected for 5-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-furamide. Reactions with bases and nucleophiles lead to the formation of diverse products, maintaining or altering the thiadiazole ring, which is crucial for designing synthesis strategies for related compounds (Maadadi et al., 2017).

properties

IUPAC Name

5-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2S2/c1-2-16-9-13-12-8(17-9)11-7(14)5-3-4-6(10)15-5/h3-4H,2H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHMTGSAFLMHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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